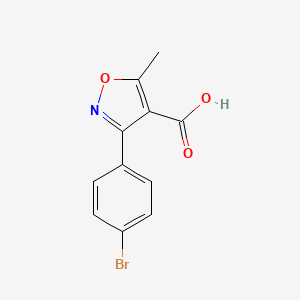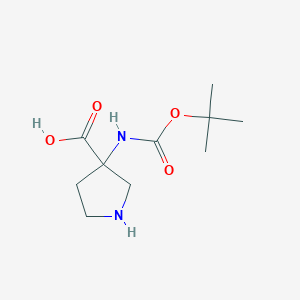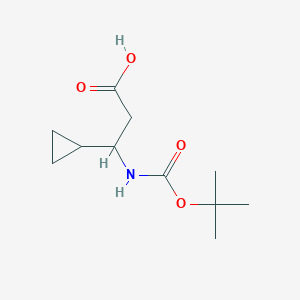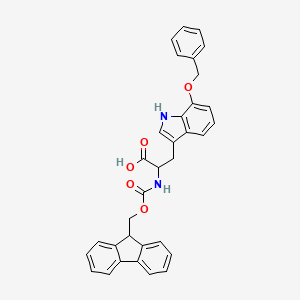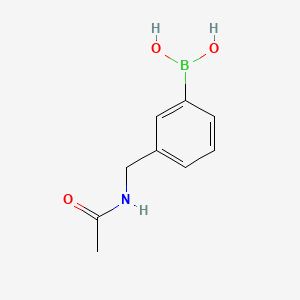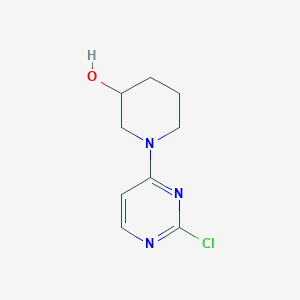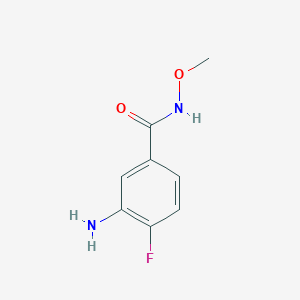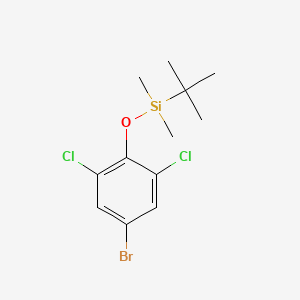![molecular formula C12H12N2 B1344180 [4-(ピリジン-4-イル)フェニル]メタンアミン CAS No. 486437-10-9](/img/structure/B1344180.png)
[4-(ピリジン-4-イル)フェニル]メタンアミン
概要
説明
[4-(Pyridin-4-yl)phenyl]methanamine: is an organic compound with the molecular formula C₁₂H₁₂N₂ . It is a heterocyclic aromatic amine, featuring a pyridine ring attached to a phenyl ring, which is further connected to a methanamine group.
科学的研究の応用
Chemistry:
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug discovery, particularly as a scaffold for designing molecules with biological activity.
Biological Probes: It is used in the development of fluorescent probes and other diagnostic tools due to its ability to interact with biological molecules.
Industry:
作用機序
Target of Action
Similar compounds have been shown to interact withSerine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle checkpoint signaling pathways, which are part of the cellular response to DNA damage and replication stress.
Mode of Action
This interaction could lead to changes in the protein’s ability to carry out its role in the cell cycle checkpoint signaling pathways .
Biochemical Pathways
Given its potential interaction with serine/threonine-protein kinase chk1, it may influence pathways related to cell cycle regulation and dna damage response .
Result of Action
If it does interact with serine/threonine-protein kinase chk1, it could potentially influence cell cycle progression and the cellular response to dna damage .
生化学分析
Biochemical Properties
[4-(Pyridin-4-yl)phenyl]methanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This interaction involves binding to specific proteins and facilitating their degradation, which can be useful in studying protein functions and developing therapeutic strategies.
Cellular Effects
The effects of [4-(Pyridin-4-yl)phenyl]methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the stability and degradation of target proteins within cells, thereby altering cellular signaling pathways and gene expression patterns . This can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, [4-(Pyridin-4-yl)phenyl]methanamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to act as a linker in PROTACs highlights its role in facilitating the formation of ternary complexes that target proteins for degradation . This mechanism involves the binding of [4-(Pyridin-4-yl)phenyl]methanamine to both the target protein and an E3 ubiquitin ligase, promoting the ubiquitination and subsequent degradation of the target protein.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(Pyridin-4-yl)phenyl]methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [4-(Pyridin-4-yl)phenyl]methanamine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of [4-(Pyridin-4-yl)phenyl]methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as targeted protein degradation without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic use.
Metabolic Pathways
[4-(Pyridin-4-yl)phenyl]methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and the levels of metabolites . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential impact on overall metabolism.
Transport and Distribution
The transport and distribution of [4-(Pyridin-4-yl)phenyl]methanamine within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of the compound are critical for its effectiveness in biochemical applications.
Subcellular Localization
[4-(Pyridin-4-yl)phenyl]methanamine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is important for understanding how the compound exerts its effects at the subcellular level and for optimizing its use in research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of 4-(pyridin-4-yl)benzyl chloride with ammonia or an amine source under basic conditions.
Industrial Production Methods: Industrial production methods for [4-(Pyridin-4-yl)phenyl]methanamine typically involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is common to facilitate the reduction step .
化学反応の分析
Types of Reactions:
Oxidation: [4-(Pyridin-4-yl)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
類似化合物との比較
- [4-(Pyridin-3-yl)phenyl]methanamine
- [4-(Pyridin-2-yl)phenyl]methanamine
- [4-(Pyridin-4-yl)benzylamine]
Comparison:
- [4-(Pyridin-4-yl)phenyl]methanamine is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity towards biological targets. The presence of the methanamine group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
特性
IUPAC Name |
(4-pyridin-4-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJYDQMZEQMUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625419 | |
| Record name | 1-[4-(Pyridin-4-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486437-10-9 | |
| Record name | 1-[4-(Pyridin-4-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


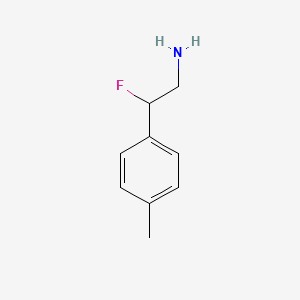
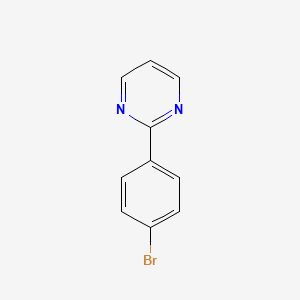
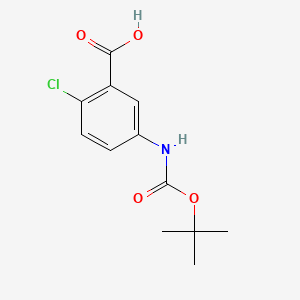
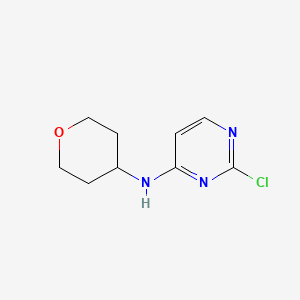
![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)
